molecular formula C14H23NO5 B12831859 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B12831859
M. Wt: 285.34 g/mol
InChI Key: DVDRGNUYPBQMRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves multiple steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with tert-butoxycarbonyl (Boc) protecting groups. The reaction typically involves heating the mixture to reflux for an extended period, followed by concentration and dilution with water .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The protocols for its synthesis are often referenced but not independently validated by suppliers .

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide (KOH) and methanol (MeOH). The conditions often involve heating the mixture to reflux for several hours .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with KOH in MeOH typically results in the formation of a potassium salt derivative .

Scientific Research Applications

4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is involved in the synthesis of various complex organic molecules . The compound’s unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action for 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the reaction environment. detailed information on its molecular targets and pathways is limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its oxabicyclo structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack the oxabicyclo component .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-13-4-6-14(7-5-13,10(16)17)19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

DVDRGNUYPBQMRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)C(=O)O

Origin of Product

United States

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